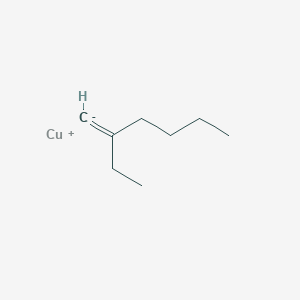
copper(1+);3-methanidylideneheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);3-methanidylideneheptane is a compound that features a copper ion in the +1 oxidation state coordinated to a 3-methanidylideneheptane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);3-methanidylideneheptane typically involves the reaction of a copper(I) salt, such as copper(I) chloride, with 3-methanidylideneheptane under an inert atmosphere to prevent oxidation. The reaction is often carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the copper(I) complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);3-methanidylideneheptane undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) center is reduced to metallic copper.
Substitution: Ligand exchange reactions can occur, where the 3-methanidylideneheptane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents or other ligands like phosphines or amines.
Major Products Formed
Oxidation: Copper(II) complexes or oxides.
Reduction: Metallic copper or copper(0) nanoparticles.
Substitution: New copper(I) complexes with different ligands.
Scientific Research Applications
Copper(1+);3-methanidylideneheptane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cycloaddition reactions and cross-coupling reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism by which copper(1+);3-methanidylideneheptane exerts its effects involves the coordination of the copper(I) center to various substrates, facilitating electron transfer and catalytic processes. The copper(I) ion can interact with molecular targets such as enzymes, proteins, and nucleic acids, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Copper(II) complexes: These compounds have copper in the +2 oxidation state and exhibit different reactivity and stability compared to copper(I) complexes.
Silver(I) complexes: Similar to copper(I) complexes but with silver as the central metal ion, often used in antimicrobial applications.
Gold(I) complexes: Gold(I) complexes share some similarities with copper(I) complexes but have distinct electronic properties and applications in catalysis and medicine.
Uniqueness
Copper(1+);3-methanidylideneheptane is unique due to its specific ligand coordination and the properties imparted by the 3-methanidylideneheptane ligand. This uniqueness makes it valuable for specialized applications in catalysis and materials science, where its specific reactivity and stability are advantageous.
Properties
CAS No. |
54248-47-4 |
|---|---|
Molecular Formula |
C8H15Cu |
Molecular Weight |
174.75 g/mol |
IUPAC Name |
copper(1+);3-methanidylideneheptane |
InChI |
InChI=1S/C8H15.Cu/c1-4-6-7-8(3)5-2;/h3H,4-7H2,1-2H3;/q-1;+1 |
InChI Key |
UDAFEPDSEILTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=[CH-])CC.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
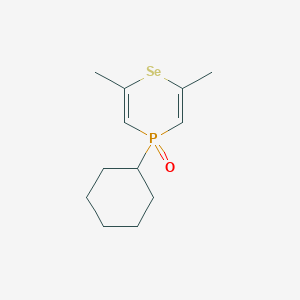
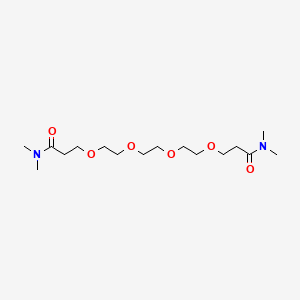
silane](/img/structure/B14634006.png)

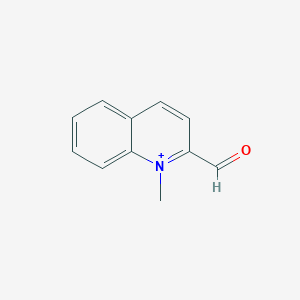
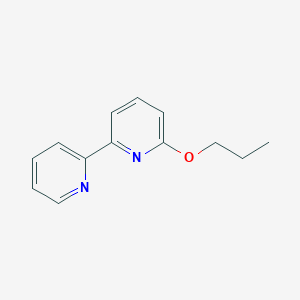
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
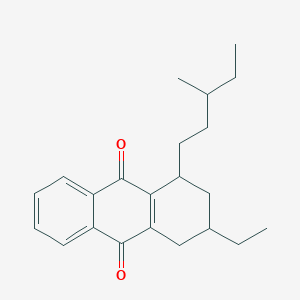
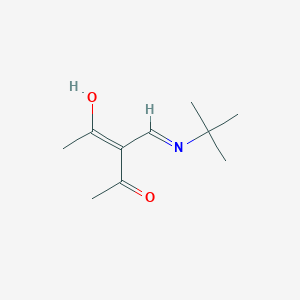

![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
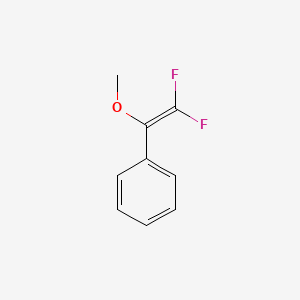
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
